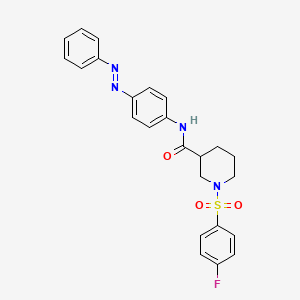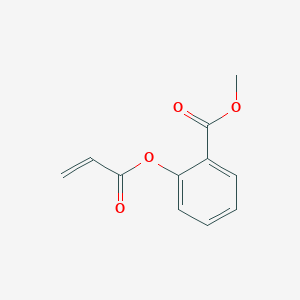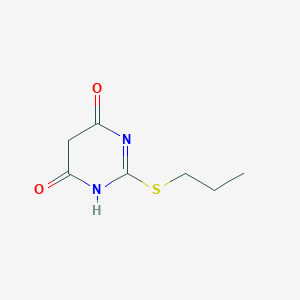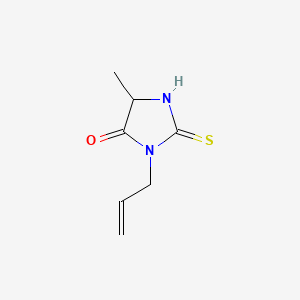
2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane is an organoarsenic compound with the molecular formula C₁₂H₁₇AsO₄ It is a cyclic compound containing arsenic and oxygen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane typically involves the reaction of phenylarsine oxide with ethylene glycol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the cyclic structure. The reaction mixture is heated to a specific temperature, usually around 100-150°C, and maintained for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through distillation or recrystallization techniques to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Arsenic(V) compounds with additional oxygen atoms.
Reduction: Arsenic(III) compounds with fewer oxygen atoms.
Substitution: Phenyl-substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific biochemical pathways. The presence of arsenic in the structure allows it to interact with sulfur-containing biomolecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
1,3,6,9-Tetraoxa-2-phosphacycloundecane: A similar compound with phosphorus instead of arsenic.
1,3,6,9-Tetraoxa-2-silacycloundecane: Contains silicon in place of arsenic.
1,3,6,9-Tetraoxa-2-germacycloundecane: Features germanium instead of arsenic.
Uniqueness
2-Phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane is unique due to the presence of arsenic in its ring structure, which imparts distinct chemical properties and reactivity compared to its phosphorus, silicon, and germanium analogs. The arsenic atom allows for specific interactions with biological molecules, making it a valuable compound for research in medicinal chemistry and biochemistry.
Propiedades
Número CAS |
88972-16-1 |
|---|---|
Fórmula molecular |
C12H17AsO4 |
Peso molecular |
300.18 g/mol |
Nombre IUPAC |
2-phenyl-1,3,6,9-tetraoxa-2-arsacycloundecane |
InChI |
InChI=1S/C12H17AsO4/c1-2-4-12(5-3-1)13-16-10-8-14-6-7-15-9-11-17-13/h1-5H,6-11H2 |
Clave InChI |
GXKFXXHUNGHSIU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCO[As](OCCO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3,4-Dimethoxyphenyl)ethyl]-4-(1-methylethyl)benzamide](/img/structure/B14148266.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](morpholin-4-yl)methanone](/img/structure/B14148282.png)

![2,2'-{[2-(Dimethylamino)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14148290.png)
![5-{6-[(3-Chlorophenyl)amino]pyridazin-3-yl}-2-methylbenzenesulfonamide](/img/structure/B14148294.png)

![2,6-Di-tert-butyl-4-(imidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B14148299.png)

![Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14148305.png)


![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}phthalazin-1(2H)-one](/img/structure/B14148322.png)


